N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-tryptophan
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Overview
Description
3-(1H-INDOL-3-YL)-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANOIC ACID is a complex organic compound that features an indole moiety and a chromene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-INDOL-3-YL)-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the indole and chromene derivatives, followed by their coupling through amide bond formation. Common reagents used in these steps include coupling agents like EDCI or DCC, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups present in the chromene structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or dyes, due to its chromene moiety.
Mechanism of Action
The mechanism of action of 3-(1H-INDOL-3-YL)-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANOIC ACID would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-INDOL-3-YL)-2-[2-(HYDROXY)ACETAMIDO]PROPANOIC ACID
- 3-(1H-INDOL-3-YL)-2-[2-(METHOXY)ACETAMIDO]PROPANOIC ACID
Uniqueness
The uniqueness of 3-(1H-INDOL-3-YL)-2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)ACETAMIDO]PROPANOIC ACID lies in its combination of an indole and a chromene moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H26N2O6 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C27H26N2O6/c1-15-23(11-10-19-18-7-2-3-8-20(18)27(33)35-25(15)19)34-14-24(30)29-22(26(31)32)12-16-13-28-21-9-5-4-6-17(16)21/h4-6,9-11,13,22,28H,2-3,7-8,12,14H2,1H3,(H,29,30)(H,31,32)/t22-/m0/s1 |
InChI Key |
OQRCXPBLWJEGKS-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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